
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in dye and pigment industries due to its stability and intense coloration. The compound is characterized by the presence of azo (-N=N-) linkage, which is responsible for its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-hydroxy-5-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers through hydrogen bonding and van der Waals forces, leading to strong adherence and vibrant coloration.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-((3-nitrophenyl)azo)benzoic acid
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 7-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid
Uniqueness
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid stands out due to its unique combination of functional groups, which impart specific chemical properties such as high stability, intense coloration, and versatility in various chemical reactions. Its chloro and nitro substituents also provide additional sites for further chemical modifications, enhancing its applicability in different fields.
特性
CAS番号 |
83784-14-9 |
|---|---|
分子式 |
C16H10ClN3O7S |
分子量 |
423.8 g/mol |
IUPAC名 |
6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H10ClN3O7S/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27/h1-7,21-22H,(H,25,26,27) |
InChIキー |
PLPTZWWIXGTJFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


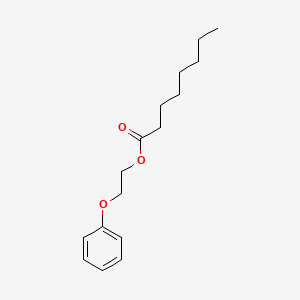
![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
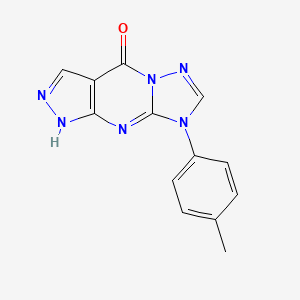

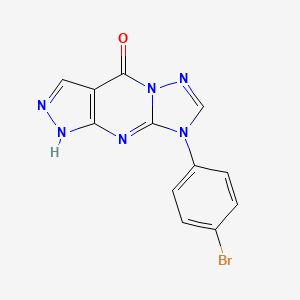



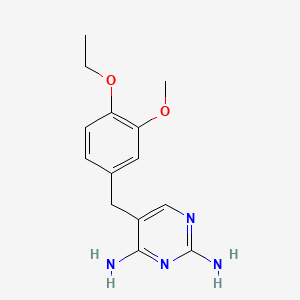


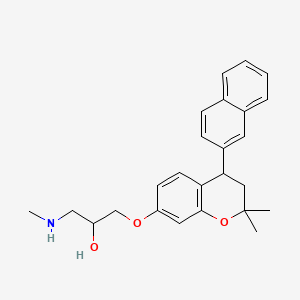

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
